5-(Thiophen-2-yl)pyridin-3-amine
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Overview
Description
5-(Thiophen-2-yl)pyridin-3-amine is a chemical compound with the CAS Number: 1226415-45-7. It has a molecular weight of 176.24 and its molecular formula is C9H8N2S . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-(Thiophen-2-yl)pyridin-3-amine and related compounds have been studied using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Physical And Chemical Properties Analysis
5-(Thiophen-2-yl)pyridin-3-amine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Anticancer Applications : A study by Abdo and Kamel (2015) explored the synthesis of compounds related to 5-(Thiophen-2-yl)pyridin-3-amine, such as 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, which exhibited significant cytotoxicity against various human cancer cell lines, indicating potential as anticancer agents (Abdo & Kamel, 2015).
Antimicrobial Activities : Bayrak et al. (2009) synthesized derivatives of 5-(Thiophen-2-yl)pyridin-3-amine, which showed good or moderate antimicrobial activity, demonstrating its potential in the development of new antimicrobial agents (Bayrak et al., 2009).
Histone Deacetylase (HDAC) Inhibition : Price et al. (2007) identified derivatives of 5-(Thiophen-2-yl)pyridin-3-amine as potent HDAC inhibitors, suggesting their application in cancer therapy and other diseases where HDAC plays a key role (Price et al., 2007).
Electrochromic Devices : Yagmur, Ak, and Bayrakçeken (2013) used a derivative of 5-(Thiophen-2-yl)pyridin-3-amine in the fabrication of multicolored electrochromic devices, indicating its potential in material science applications (Yagmur, Ak, & Bayrakçeken, 2013).
CDK2 Inhibitors for Cancer Treatment : Abdel-Rahman et al. (2021) designed derivatives of 5-(Thiophen-2-yl)pyridin-3-amine as CDK2 inhibitors, demonstrating potent anti-proliferative activity against various human cancer cell lines (Abdel-Rahman et al., 2021).
Synthesis of Heterocyclic Compounds : Various studies have explored the synthesis of novel heterocyclic compounds starting from 5-(Thiophen-2-yl)pyridin-3-amine, highlighting its versatility in organic synthesis and potential applications in drug discovery and material science (Bhoomandla et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-thiophen-2-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMNWPXSICTFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735048 |
Source
|
Record name | 5-(Thiophen-2-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-yl)pyridin-3-amine | |
CAS RN |
1226415-45-7 |
Source
|
Record name | 5-(Thiophen-2-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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